molecular formula C16H13NO2 B174267 1-benzyl-1H-indole-2-carboxylic acid CAS No. 17017-71-9

1-benzyl-1H-indole-2-carboxylic acid

Cat. No. B174267
CAS RN: 17017-71-9
M. Wt: 251.28 g/mol
InChI Key: DMMXSSBHARRUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-indole-2-carboxylic acid is a compound with the linear formula C16H13NO2 . It is a derivative of indole, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring .


Molecular Structure Analysis

The molecular structure of 1-benzyl-1H-indole-2-carboxylic acid consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The indole core and the C2 carboxyl group are key components of its structure .


Physical And Chemical Properties Analysis

1-Benzyl-1H-indole-2-carboxylic acid has a molecular weight of 251.28 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Indole Synthesis and Applications in Organic Chemistry

Indole synthesis, particularly of the 1-benzyl-1H-indole-2-carboxylic acid variety, has been a focal point for organic chemists due to the structural complexity and biological relevance of indoles. A comprehensive review outlined the framework for classifying all indole syntheses, emphasizing the diversity of approaches and the potential for new methodological developments in this domain. The framework divides indole syntheses into nine distinct types, each characterized by the last bond formed in the five-membered indole ring. This classification system aids chemists in understanding the historical context and current state of the art in indole synthesis, ultimately driving innovation and avoiding duplication in this field (Taber & Tirunahari, 2011).

Biological Activities and Applications

1-benzyl-1H-indole-2-carboxylic acid and its derivatives exhibit a range of biological activities, making them valuable for pharmaceutical applications:

  • Anti-inflammatory Properties:

    • Certain indole derivatives, such as 1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids, have shown potent anti-inflammatory actions. Specifically, etodolic acid demonstrated significant activity against chronic inflammation models with relatively low ulcerogenic potential, marking its therapeutic potential (Martel et al., 1976).
    • Other studies have synthesized and tested indole carboxylic acids and esters for anti-inflammatory effects, further emphasizing the role of indole structures in developing anti-inflammatory agents (Andreani et al., 1991).
  • Neuroprotective and Antiepileptic Effects:

    • Indole-2-carboxylic acid, an antagonist of the glycine site within the NMDA receptor complex, showed promise in enhancing the protective activity of certain antiepileptic drugs, although its adverse effects call for a careful consideration of its therapeutic use (Kaminski et al., 1998).
  • Antioxidant, Antimicrobial, and Cytotoxic Activities:

    • Carboxylic acids derived from plants, including certain indole derivatives, are recognized for their antioxidant, antimicrobial, and cytotoxic activities. These properties are significantly influenced by the structural differences, such as the number of hydroxyl groups and conjugated bonds, within the carboxylic acid molecules (Godlewska-Żyłkiewicz et al., 2020).
  • Pharmacokinetics and Metabolism:

    • Understanding the pharmacokinetics and metabolism of indole derivatives is crucial for their application in drug development. Studies on compounds like indole-3-carbinol and its acid condensation products provide insights into their absorption, distribution, metabolism, and excretion, laying the foundation for their use as cancer chemopreventive agents (Anderton et al., 2004).

Safety And Hazards

The safety data sheet for 1H-indole-2-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indole derivatives, including 1-benzyl-1H-indole-2-carboxylic acid, have been gaining interest due to their wide range of biological activities . Future research may focus on developing pharmacologically active derivatives of indole with various scaffolds .

properties

IUPAC Name

1-benzylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMXSSBHARRUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294008
Record name 1-benzyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-indole-2-carboxylic acid

CAS RN

17017-71-9
Record name 17017-71-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-1H-indole-2-carboxylic acid
Reactant of Route 2
1-benzyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-benzyl-1H-indole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-benzyl-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-benzyl-1H-indole-2-carboxylic acid
Reactant of Route 6
1-benzyl-1H-indole-2-carboxylic acid

Citations

For This Compound
10
Citations
ATA Boraei, ESH El Ashry, A Barakat, HA Ghabbour - Molecules, 2016 - mdpi.com
Successful alkylations of the nitrogen of ethyl indol-2-carboxylate were carried out using aq. KOH in acetone. The respective N-alkylated acids could be obtained without separating the …
Number of citations: 16 www.mdpi.com
G Verniest, D England, N De Kimpe, A Padwa - Tetrahedron, 2010 - Elsevier
… To a stirred solution of 0.5 g (2.0 mmol) of 1-benzyl-1H-indole-2-carboxylic acid (13) in 8 mL of benzene containing two drops of N,N-dimethylformamide was added 0.26 mL (2.0 mmol) …
Number of citations: 66 www.sciencedirect.com
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
Neurotropic alphaviruses, which include western equine encephalitis virus (WEEV) and Fort Morgan virus, are mosquito-borne pathogens that infect the central nervous system causing …
Number of citations: 30 pubs.acs.org
M Sechi, M Derudas, R Dallocchio… - Journal of medicinal …, 2004 - ACS Publications
Diketo acids such as S-1360 (1A) and L-731,988 (2) are potent and selective inhibitors of HIV-1 integrase (IN). A plethora of diketo acid-containing compounds have been claimed in …
Number of citations: 175 pubs.acs.org
KK Plešec, D Urbančič, M Gobec, A Pekošak… - Bioorganic & Medicinal …, 2016 - Elsevier
NOD1 and NOD2 are important members of the pattern recognition receptor family and play a crucial role within the context of innate immunity. However, overactivation of NODs, …
Number of citations: 20 www.sciencedirect.com
G Verniest, X Wang, ND Kimpe… - The Journal of Organic …, 2010 - ACS Publications
… To a stirred solution of 0.5 g (2.0 mmol) of 1-benzyl-1H-indole-2-carboxylic acid in 8 mL of benzene containing 2 drops of N,N-dimethylformamide was added 0.26 mL (2.0 mmol) of …
Number of citations: 72 pubs.acs.org
N Carpenter - 2005 - search.proquest.com
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control progression through the eukaryotic cell cycle. CDKs become activated when they form a complex with the …
Number of citations: 3 search.proquest.com
KM Kang, Y Jang, SS Lee, MS Jin, CD Jun… - European Journal of …, 2023 - Elsevier
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (M pro ) has been targeted for the development of anti-SARS-CoV-2 agents against COVID-19 infection …
Number of citations: 1 www.sciencedirect.com
T Ai, Y Xu, L Qiu, RJ Geraghty… - Journal of medicinal …, 2015 - ACS Publications
Intrigued by the role of protein acetylation in hepatitis C virus (HCV) replication, we tested known histone deacetylase (HDAC) inhibitors and a focused library of structurally simple …
Number of citations: 45 pubs.acs.org
DA Petrone, DA Petrone - … Bulky Phosphine Ligands Enable Pd-Catalyzed …, 2018 - Springer
… methyl-N-(2-methyl-1-phenylallyl)-1H-indole-2-carboxamide (2.105q) Footnote 97 —Synthesized according to general procedure 1 using 3-bromo-1-benzyl-1H-indole-2-carboxylic acid …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.